molecular formula C10H14N2O4 B001219 Carbidopa CAS No. 28860-95-9

Carbidopa

Cat. No. B001219
CAS RN: 28860-95-9
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-JTQLQIEISA-N
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Description

Carbidopa is a dopa decarboxylase inhibitor used in combination with levodopa for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It is always given with levodopa or carbidopa levodopa combination products . Carbidopa is only used in combination with levodopa and has no effect when used alone .


Synthesis Analysis

Carbidopa can be synthesized through various methods. One method involves a highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate induced by europium and (R,R)-diphenyl-pybox . Another method involves reacting L-α-methyldopa methyl ester with 3,3-pentamethylene oxaziridine . A third method involves the reaction of (S) -2- (2- (tert-butoxycarbonyl) hydrazino) -3- (3, 4-dimethoxyphenyl) -2-methylpropanoic acid with 12mol/L HCl .


Molecular Structure Analysis

The molecular formula of Carbidopa is C10H14N2O4 . The molecular weight is 226.229 Da . The structure of Carbidopa has been determined through crystallography . The inhibitor is bound to the enzyme by forming a hydrazone linkage with the cofactor, and its catechol ring is deeply buried in the active site cleft .


Chemical Reactions Analysis

Carbidopa can undergo selective condensation reaction with vanillin, a natural flavoring agent, in acidified alcoholic solution . The yellow color development due to the formation of 4-hydroxy-3-methoxybenzaldazine (HMOB) was observed for carbidopa only .


Physical And Chemical Properties Analysis

Carbidopa has a density of 1.4±0.1 g/cm3, a boiling point of 528.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 57.5±0.3 cm3, a polar surface area of 116 Å2, and a molar volume of 159.3±3.0 cm3 .

Mechanism of Action

Target of Action

Carbidopa primarily targets the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine .

Mode of Action

Carbidopa acts as a dopa decarboxylase inhibitor . It prevents the peripheral metabolism of levodopa by inhibiting its decarboxylation, thereby increasing the availability of levodopa at the blood-brain barrier . This is significant as levodopa can cross the blood-brain barrier, while dopamine cannot .

Biochemical Pathways

Carbidopa affects the biochemical pathway of levodopa metabolism . By inhibiting DDC, carbidopa prevents the conversion of levodopa to dopamine in the peripheral tissues, allowing a greater proportion of levodopa to reach the central nervous system . This results in an increase in dopamine availability in the brain, which is beneficial for the management of Parkinson’s disease .

Pharmacokinetics

When administered orally with levodopa, 40-70% of the dose is absorbed . Once absorbed, carbidopa shows a bioavailability of 58% . The maximum concentration of carbidopa is achieved after approximately 143 minutes . Carbidopa is widely distributed in the tissues, except in the brain . It is mainly found in the kidney, lungs, small intestine, and liver after one hour .

Result of Action

The primary result of carbidopa’s action is the reduction of Parkinson’s disease symptoms . By increasing the amount of levodopa that reaches the brain, carbidopa enhances the effectiveness of the remaining dopaminergic neurons, thereby alleviating symptoms of Parkinson’s disease . Additionally, carbidopa reduces the nausea and vomiting associated with levodopa administration .

Action Environment

The action of carbidopa is influenced by various environmental factors. For instance, the absorption of levodopa may be decreased with high-fat, high-calorie, or high-protein meals .

Safety and Hazards

Carbidopa may cause side effects such as severe drowsiness, uncontrolled muscle movements in your face, worsening of tremors, severe nausea, vomiting, or diarrhea, confusion, hallucinations, unusual changes in mood or behavior, depression or suicidal thoughts, seizure, or severe nervous system reaction . Some people taking carbidopa with levodopa have fallen asleep during normal daytime activities such as working, talking, eating, or driving .

properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022735
Record name Carbidopa
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Molecular Weight

226.23 g/mol
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Physical Description

Solid
Record name Carbidopa
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Boiling Point

Decomposes
Record name Carbidopa
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Mechanism of Action

Carbidopa is an inhibitor of the DDC which in order, inhibits the peripheral metabolism of levodopa. DDC is very important in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine. DDC can be found in the body periphery and in the blood-brain barrier. The action of carbidopa is focused on peripheral DDC as this drug cannot cross the blood-brain barrier. Hence, it will prevent the metabolism of [levodopa] in the periphery but it will not have any activity on the generation of dopamine in the brain.
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Product Name

Carbidopa

CAS RN

28860-95-9, 38821-49-7
Record name Carbidopa
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Record name CARBIDOPA ANHYDROUS
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Melting Point

203-208 °C, 203 - 205 °C
Record name Carbidopa
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Record name Carbidopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014336
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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